

Crolibulin phase 2 clinical trial results for anaplastic thyroid cancer

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Compound Focus: Crolibulin

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Crolibulin/Cisplatin Phase I/II Trial Overview

The U.S. National Cancer Institute (NCI) sponsored a Phase I/II trial (NCT01240590) to evaluate **crolibulin** in combination with cisplatin for solid tumors, with a focus on ATC [1] [2].

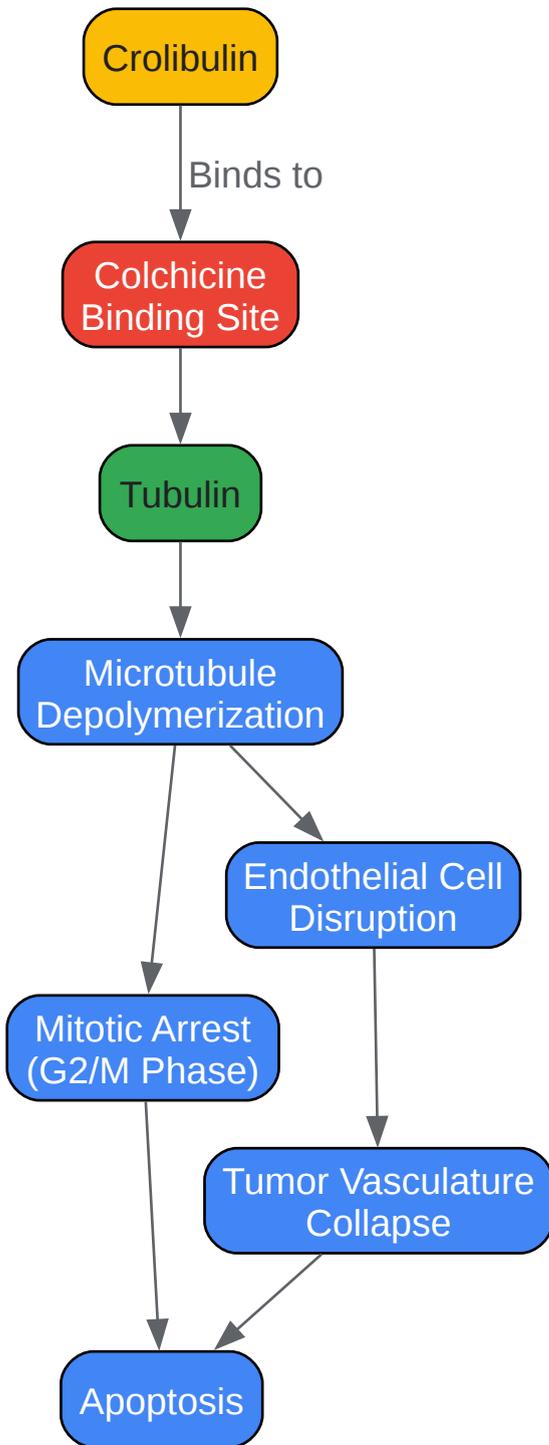
Trial Attribute	Details
Official Title	A Phase I/II Trial of Crolibulin (EPC2407) Plus Cisplatin in Adults With Solid Tumors With a Focus on Anaplastic Thyroid Cancer (ATC) [1]
Principal Sponsor	National Cancer Institute (NCI) [1]
Study Start Date	January 2011 [1]
Last Update Posted	April 2017 (Status: Completed) [1]
Phase I Primary Objective	Assess safety, tolerability, dose-limiting toxicities (DLTs), and determine the Maximum Tolerated Dose (MTD) for the combination [1].
Phase II Primary Objective	Compare progression-free survival (PFS) of crolibulin + cisplatin versus cisplatin alone in adults with ATC [1].

Trial Attribute	Details
Key Eligibility	Phase I: Adults with unresectable solid tumors. Phase II: Adults with ATC with disease evaluable by RECIST criteria [1].
Drug Administration	Crolibulin: Days 1, 2, and 3 (21-day cycle). Cisplatin: Day 1 (21-day cycle) [1].

Molecular Mechanism and Preclinical Rationale

Crolibulin is a small molecule vascular disrupting agent (VDA) and microtubule-targeting agent (MTA) [3] [4].

- **Target and Action:** **Crolibulin** binds to the **colchicine binding site** on β -tubulin, inhibiting microtubule polymerization. This disrupts the cytoskeleton of tumor endothelial cells, leading to the collapse of tumor blood vessels and ultimately inducing apoptosis (programmed cell death) in tumor cells [3] [4].
- **Structural Biology:** The crystal structure of the **crolibulin**-tubulin complex, solved at 2.5 Å resolution, shows that **crolibulin** binds deeply into the hydrophobic pocket of tubulin. Key interactions involve a 3'-bromo-4',5'-dimethoxybenzene ring and hydrogen bonds with residues like β Tyr224, β Asn258, and β Val238, which provides a structural basis for understanding its mechanism and for future drug design [3] [5]. The diagram below illustrates this binding and its downstream cellular effects.



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Quantitative Biomarkers from Phase I Study

An imaging sub-study within an earlier Phase I trial (NCT00423410) used quantitative MRI to demonstrate **crolibulin**'s pharmacodynamic effects [4]. The table below summarizes the biomarkers correlated with **crolibulin** exposure.

Pharmacokinetic (PK) Parameter	MRI Biomarker Correlate	Biological Interpretation
Higher Plasma Drug C^{max} [4]	• Reduction in tumor fraction with high perfusion ($AUC_{90s} > 15.8 \text{ mM}\cdot\text{s}$) •	
Increase in tumor fraction with low extracellular volume ($v_e < 0.3$) [4]	Suggests decreased tumor perfusion and possible cell swelling.	Higher Plasma Drug AUC [4]
• Increase in tumor fraction with low water diffusivity ($ADC < 1.1 \times 10^{-3} \text{ mm}^2/\text{s}$) •	Increase in tumor fraction with low extracellular volume ($v_e < 0.3$) [4]	Suggests increased cellularity (due to swelling) and reduced perfusion.

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References

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